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DM-PIT-1

PIP3 antagonist PH domain Akt signaling

Pan-PI3K inhibitors confound studies by ablating both PIP3-dependent and -independent functions, frustrating researchers who require clean dissection of PI3K/Akt signaling. DM-PIT-1 (PIT-1) uniquely resolves this by binding to the PIP3 pocket of PH domains, selectively blocking Akt, PDK1, and ARNO while sparing Btk and PIP2-binding domains. • Disrupts PIP3/Akt PH domain binding (IC₅₀=31 µM) without altering PIP3 levels • Induces apoptosis in PTEN-deficient U87MG glioblastoma (IC₅₀=37 µM); enhances TRAIL sensitivity • Validated thiourea scaffold for SAR campaigns; DM-PIT-1 analog available for improved solubility

Molecular Formula C14H10ClN3O4S
Molecular Weight 351.8 g/mol
CAS No. 53501-41-0
Cat. No. B1678487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDM-PIT-1
CAS53501-41-0
SynonymsPit-1;  Pit 1;  Pit1.
Molecular FormulaC14H10ClN3O4S
Molecular Weight351.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C(=CC(=C2)[N+](=O)[O-])Cl)O
InChIInChI=1S/C14H10ClN3O4S/c15-10-6-9(18(21)22)7-11(12(10)19)16-14(23)17-13(20)8-4-2-1-3-5-8/h1-7,19H,(H2,16,17,20,23)
InChIKeyRIGXBXPAOGDDIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





DM-PIT-1: Selective PIP3 Antagonist


DM-PIT-1 (also referred to as PIT-1, CAS 53501-41-0) is a nonphosphoinositide small molecule that selectively antagonizes the binding of phosphatidylinositol-3,4,5-trisphosphate (PIP3) to pleckstrin homology (PH) domains of key signaling proteins, including Akt and PDK1 [1][2]. It belongs to the PITenin (PIT) class of compounds, discovered via high-throughput fluorescence polarization screening, and exhibits an IC₅₀ of approximately 31 µM in PIP3/Akt PH domain binding assays . Structurally, DM-PIT-1 is N-[[(3-Chloro-2-hydroxy-5-nitrophenyl)amino]thioxomethyl]benzamide [3].

Selective PIP3/PH domain antagonist for PI3K/Akt pathway dissection
Uncouples PIP3 effector recruitment from PIP3 production; spares Btk and PIP2-dependent processes
Reference compound for SAR and PITenin analog development (IC₅₀ context reported)

DM-PIT-1: Why Generic Substitution Fails


The PI3K/Akt signaling axis is a validated target in oncology, yet the field offers a diverse array of tools—from ATP-competitive PI3K inhibitors (e.g., LY294002, wortmannin) to allosteric Akt inhibitors. Substituting DM-PIT-1 (PIT-1) with these agents is scientifically flawed because PIT-1 uniquely disrupts the protein-lipid interaction interface between PIP3 and a specific subset of PH domains [1]. Unlike PI3K inhibitors, which block PIP3 production and thus ablate both PIP3-dependent and PIP3-independent functions of the kinase, PIT-1 spares PIP3 production while selectively uncoupling downstream effectors like Akt, PDK1, and ARNO [2]. Furthermore, within the PITenin class, analogs such as DM-PIT-1 (the 3,5-dimethyl derivative) and PITenin-7 exhibit markedly different potencies, PH domain selectivity profiles, and in vivo solubility . Generic substitution therefore risks confounding experimental outcomes by introducing off-target effects, divergent potency, or altered pharmacokinetic properties that are not representative of PIT-1's defined mechanism.

DM-PIT-1 selectively blocks PIP3/PH domain interaction, preserving PIP3 production
ATP-competitive PI3K inhibitors (e.g., LY294002) deplete PIP3 globally, confounding PIP3-independent kinase functions
Defined PH domain selectivity: inhibits Akt, PDK1, ARNO; spares Btk
Other PITenin analogs (e.g., PITenin-7) exhibit distinct potency and PH domain profiles that may not transfer

DM-PIT-1: Quantitative Comparison Data


PIP3/Akt PH Domain Binding Affinity

In a fluorescence polarization assay using recombinant human Akt1 PH domain (aa 1–123), PIT-1 (DM-PIT-1) inhibits PIP3/Akt PH domain binding with an IC₅₀ of 31.03 μM. The structurally related analog PIT-2 shows comparable potency (IC₅₀ = 31.52 μM) but exhibits limited stability [1]. The dimethyl analog DM-PIT-1 (3,5-dimethyl PIT-1, CAS 701947-53-7) demonstrates similar Akt1 PH domain binding inhibition with an IC₅₀ of ≥31 μM .

PIP3/Akt Binding IC₅₀
Reported
31.03 μM (PIT-1)
PIT-2: 31.52 μM; DM-PIT-1: ≥31 μM
Supports reproducible PI3K pathway interrogation
Fluorescence polarization assay, Akt1 PH domain
PIP3 antagonist PH domain Akt signaling fluorescence polarization

Cytotoxicity in PTEN-Deficient Glioblastoma

PIT-1 reduces cell viability and induces apoptosis in PTEN-deficient U87MG glioblastoma cells with an IC₅₀ of 37 μM . The more soluble analog DM-PIT-1 shows similar cellular activity (IC₅₀ ≈ 36 μM in the same cell line) [1]. In contrast, the later-generation analog PITenin-7 demonstrates significantly enhanced potency, inhibiting U87MG survival with an IC₅₀ of 6.6 μM, compared to 33.9 μM for DM-PIT-1 . This 5.1-fold improvement highlights that while PIT-1 and DM-PIT-1 serve as first-generation tools, PITenin-7 offers superior cellular potency for advanced studies.

Cell Viability IC₅₀ (U87MG)
Cross-study
PIT-1 37 μM
PITenin-7 6.6 μM (5.1‑fold difference)
Cell-model response context; PITenin-7 shows higher potency
PTEN-deficient glioblastoma, ATP viability assay
glioblastoma PTEN deficiency cell viability apoptosis

PH Domain Selectivity Profile

PIT-1 exhibits a defined selectivity profile across PIP3-binding PH domains. It potently inhibits PIP3 binding to the PH domains of Akt (IC₅₀ = 31 μM), PDK1, GRP1, and ARNO, while showing no activity against the PIP3-specific PH domain of Btk [1]. Furthermore, PIT-1 fails to inhibit PIP2-specific interactions (PLC-δ PH domain) or PI-3,4-P2 interactions (TAPP1/2 PH domains) [2]. This selective fingerprint contrasts with pan-PI3K inhibitors (e.g., LY294002) that globally suppress PIP3 production, and with some broad-spectrum PIP3 antagonists that lack this level of effector discrimination.

PH Domain Selectivity
Reported
Inhibits Akt, PDK1, GRP1, ARNO
No inhibition of Btk, PLC-δ, TAPP1/2
Enables selective PIP3 effector pathway dissection
Lipid overlay and FP assays
PH domain selectivity off-target profiling PIP3 signaling ARNO Btk

In Vivo Antitumor Efficacy in Breast Cancer Model

In vivo evaluation of a PIT-1 analog (DM-PIT-1, the 3,5-dimethyl derivative) in a syngeneic 4T1 breast cancer model demonstrated significant tumor growth inhibition. Mice treated with micelle-formulated DM-PIT-1 (1 mg/kg, i.v., daily for 8 days) exhibited tumor sizes reduced to 5% of vehicle-treated controls, compared to 41% of controls for free DM-PIT-1 (0.4 mg/kg) . The free drug dose was limited by solubility, underscoring the value of formulation approaches [1]. While this data derives from the dimethyl analog, it establishes proof-of-concept for the PIT-1 scaffold's in vivo antitumor potential [2].

In Vivo Tumor Model Response
Class-level
Tumor size 5% of control (micelle)
41% of control (free drug)
Supports formulation-dependent in vivo model-response evaluation
DM-PIT-1 analog, 4T1 syngeneic model
in vivo efficacy breast cancer tumor xenograft 4T1 model

Apoptosis Synergy with TRAIL

PIT-1 sensitizes U87MG glioblastoma cells to TRAIL-induced apoptosis. In combination with 10 ng/mL TRAIL, 100 μM PIT-1 reduced cell viability significantly more than TRAIL alone [1]. This sensitization effect is comparable to that observed with a direct Akt inhibitor (Akt inhibitor VIII, 10 μM) under the same conditions [2]. The synergy indicates that PIP3/PH domain antagonism can phenocopy Akt inhibition in certain contexts while operating through a distinct molecular mechanism.

TRAIL Synergy
Reported
PIT-1 + TRAIL reduces viability
Comparable to Akt inhibitor VIII + TRAIL
Supports apoptosis pathway sensitization studies
U87MG cells, 24h, distinct mechanism from ATP-competitive Akt inhibition
TRAIL synergy apoptosis combination therapy Akt inhibitor

DM-PIT-1: Research Applications


PIP3-Dependent vs. Independent PI3K Signaling

Use PIT-1 to uncouple PIP3-mediated effector recruitment from PIP3 production. Its selective inhibition of Akt, PDK1, and ARNO PH domains, while sparing Btk and PIP2-binding domains, allows researchers to distinguish PIP3-specific signaling from broader PI3K outputs [1]. This is particularly valuable when studying PTEN-deficient cancer models where PIP3 levels are chronically elevated [2].

Sensitizing Tumors to TRAIL-Mediated Apoptosis

Employ PIT-1 as a combination agent to enhance TRAIL sensitivity in glioblastoma and other cancer cell lines. The compound's ability to phenocopy Akt inhibition without directly targeting the kinase domain offers a complementary approach to overcome resistance mechanisms [1].

SAR Studies of PIP3 Antagonists

Utilize PIT-1 as the reference parent compound for SAR campaigns. Its well-defined thiourea scaffold (IC₅₀ = 31 μM) and known inactive analogs (PIT-1i-1, PIT-1i-2) provide a validated chemical starting point for developing analogs with improved potency (e.g., PITenin-7, IC₅₀ = 6.6 μM) or solubility (e.g., DM-PIT-1) [1][2].

Micellar Formulations for In Vivo Studies

For in vivo experiments requiring enhanced solubility, formulate PIT-1 or its analog DM-PIT-1 in PEG-PE mixed micelles. This approach improves aqueous solubility (up to 1 mM) and tumor delivery, enabling higher dosing and greater antitumor efficacy in murine models [1].

Application
Selection Property
Validation Focus
PIP3-dependent vs. independent signaling dissection
PH domain selectivity profile (Akt/PDK1 vs. Btk sparing)
Pathway-specific effector recruitment and PIP2-independent readouts
Apoptosis sensitization studies with TRAIL
TRAIL co-treatment synergy context
Cell viability endpoints in PTEN-deficient lines; comparison to direct Akt inhibition
SAR reference for PITenin analog development
Scaffold potency and selectivity baseline
Analog IC₅₀ and PH domain selectivity improvements
Micelle-formulated in vivo studies
Formulation-dependent exposure and tumor delivery
Tumor model response and bioavailability assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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